(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
CAS No.:
Cat. No.: VC13464415
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (2S)-2-amino-1-[2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C18H29N3O/c1-14(2)20(12-16-8-5-4-6-9-16)13-17-10-7-11-21(17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17?/m0/s1 |
| Standard InChI Key | KDZYPFLVLBSRMC-MYJWUSKBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N |
| SMILES | CC(C)N(CC1CCCN1C(=O)C(C)N)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CC1CCCN1C(=O)C(C)N)CC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Identity
(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one is a chiral compound featuring a pyrrolidine core substituted with a benzyl-isopropyl-amine side chain and a propan-1-one group. Its molecular formula is C₁₈H₂₉N₃O, with a molecular weight of 303.4 g/mol . The stereochemistry is defined by two chiral centers: the (S)-configuration at both the pyrrolidine C2 position and the propan-1-one C2 amino group .
Key Structural Features:
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Pyrrolidine Ring: A five-membered nitrogen-containing ring that confers rigidity and influences receptor-binding interactions.
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Benzyl-Isopropyl-Amine Side Chain: Provides lipophilicity and potential interactions with hydrophobic pockets in biological targets.
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Propan-1-one Group: The ketone moiety enhances solubility and serves as a hydrogen-bond acceptor .
The compound’s isomeric SMILES is CC@@HN, confirming its stereochemical arrangement .
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic reactions, often starting from chiral precursors to preserve stereochemical integrity.
Key Synthetic Steps :
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Formation of the Pyrrolidine Core: Achieved via cyclization of γ-amino alcohols or reductive amination of diketones.
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Introduction of the Benzyl-Isopropyl-Amine Group: A Mannich reaction or nucleophilic substitution is employed, often using triethylamine as a base and dichloromethane as a solvent.
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Ketone Functionalization: The propan-1-one group is introduced via acylation or oxidation of a secondary alcohol.
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield | Selectivity |
|---|---|---|---|
| 1 | Triethylamine, CH₂Cl₂, -50°C | 65–70% | >90% ee |
| 2 | Benzyl-isopropyl-amine, Pd/C, H₂ | 80% | N/A |
| 3 | Acetic anhydride, pyridine | 75% | N/A |
Low temperatures (-50°C) are critical for minimizing racemization during the pyrrolidine ring formation .
Pharmacological and Biological Activity
This compound is classified as a psychoactive substance with potential interactions in neurotransmitter systems, particularly dopamine and serotonin receptors.
Mechanism of Action (Hypothesized) :
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Dopamine D₂ Receptor Modulation: The benzyl-isopropyl-amine side chain may mimic endogenous ligands, enabling partial agonism.
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Serotonin Transporter Inhibition: Structural similarity to SSRIs suggests possible reuptake inhibition.
In Vitro Data :
| Assay | Result |
|---|---|
| Dopamine D₂ Binding (IC₅₀) | 120 nM |
| Serotonin Transporter Inhibition | 45% at 10 μM |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 8.2 μM) |
Analytical Characterization
Advanced spectroscopic and chromatographic methods are used to verify purity and structure:
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.82–3.75 (m, 1H, CH-N), 2.98–2.91 (m, 2H, CH₂-N).
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IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (N-H bend).
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HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
Stability Profile :
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Thermal Stability: Decomposes at 210°C.
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Photostability: Stable under UV light for 48 hours.
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